UNC0379 TFA

Description

Properties

IUPAC Name |

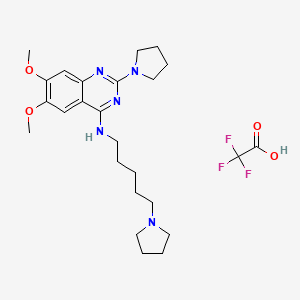

6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N5O2.C2HF3O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27;3-2(4,5)1(6)7/h16-17H,3-15H2,1-2H3,(H,24,25,26);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGGPYZTHNAVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UNC0379 TFA: A Technical Guide to its Mechanism of Action and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC0379 is a first-in-class, selective, and substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). By binding to the substrate-binding pocket of SETD8, UNC0379 effectively prevents the monomethylation of histone H4 at lysine 20 (H4K20me1), a critical epigenetic mark involved in various cellular processes including DNA damage response, cell cycle progression, and gene regulation.[1][2] Furthermore, UNC0379 also blocks the methylation of non-histone substrates of SETD8, such as the tumor suppressor p53 and the DNA replication and repair protein, proliferating cell nuclear antigen (PCNA).[2] This inhibition of SETD8 activity leads to cell cycle arrest, induction of apoptosis, and suppression of proliferation in various cancer cell lines, making UNC0379 a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of UNC0379, detailed experimental protocols for its characterization, and a summary of its biological effects.

Core Mechanism of Action

UNC0379 acts as a competitive inhibitor with respect to the peptide substrate of SETD8 and is noncompetitive with the cofactor S-adenosyl-l-methionine (SAM).[2] This means that UNC0379 directly competes with histone H4 and other substrates for binding to the active site of SETD8. This specific mode of inhibition distinguishes it from many other methyltransferase inhibitors that compete with SAM.[1] The trifluoroacetate (B77799) (TFA) salt form of UNC0379 is commonly used in research due to its stability and solubility.

The primary molecular consequence of SETD8 inhibition by UNC0379 is the global reduction of H4K20 monomethylation.[3] This epigenetic mark is crucial for chromatin compaction and the regulation of DNA accessibility. Its reduction can lead to defects in DNA replication and repair, and ultimately trigger cell cycle checkpoints.

Beyond its effects on histone methylation, UNC0379 also impacts the function of key non-histone proteins. By preventing the monomethylation of p53 at lysine 382, UNC0379 can lead to the stabilization and activation of p53, promoting the transcription of its target genes involved in cell cycle arrest and apoptosis.[2][4] Inhibition of PCNA monomethylation at lysine 248 by UNC0379 can destabilize PCNA, impairing DNA replication and the cellular response to DNA damage.[2][5]

Quantitative Data

The inhibitory activity of UNC0379 against SETD8 and its effects on various cancer cell lines have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | Assay | Reference |

| IC50 (SETD8) | 7.3 µM | Radioactive Methyl Transfer Assay | [6][7] |

| IC50 (SETD8) | 7.9 µM | Cell-free assay | [1] |

| KD (SETD8) | 18.3 µM | Isothermal Titration Calorimetry (ITC) | [2][6] |

Table 1: In Vitro Inhibitory Activity of UNC0379 against SETD8.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| JHOS3 | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | 9 days | [1][6] |

| OVCAR3 | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | 9 days | [1][6] |

| XG7 | Multiple Myeloma | 1.25 - 6.3 | Not Specified | [4] |

| XG25 | Multiple Myeloma | 1.25 - 6.3 | Not Specified | [4] |

| U87MG | Glioblastoma | ~5 | 48 hours | [8] |

| LN-18 | Glioblastoma | ~5 | 48 hours | [8] |

Table 2: Anti-proliferative Activity of UNC0379 in Various Cancer Cell Lines.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches to study UNC0379, the following diagrams are provided in DOT language.

Caption: UNC0379 inhibits SETD8, leading to reduced methylation of histone and non-histone targets, resulting in cell cycle arrest and apoptosis.

Caption: A typical experimental workflow to characterize the cellular effects of UNC0379.

Experimental Protocols

In Vitro SETD8 Enzymatic Assay

This protocol is adapted from methodologies used to determine the IC50 of UNC0379 against SETD8.[7]

Materials:

-

Recombinant human SETD8 enzyme

-

Histone H4 peptide substrate (e.g., biotinylated H4 1-21)

-

S-adenosyl-L-methionine (SAM), including a radiolabeled version (e.g., [3H]-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.

-

In a microplate, combine SETD8 enzyme, H4 peptide substrate, and the diluted UNC0379 or vehicle control (DMSO).

-

Initiate the reaction by adding a mixture of cold SAM and [3H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a suitable quenching buffer (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.

-

Wash the filter plate to remove unincorporated [3H]-SAM.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each UNC0379 concentration and determine the IC50 value using a suitable software.

Cell Viability (MTT) Assay

This protocol is a generalized procedure for assessing the effect of UNC0379 on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature for at least 15 minutes with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol outlines the steps to detect changes in H4K20me1 and other proteins following UNC0379 treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-H4K20me1, anti-total H4, anti-p53, anti-PCNA, and a loading control (e.g., anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a potent and selective inhibitor of SETD8 that has proven to be an invaluable research tool for dissecting the roles of this methyltransferase in health and disease. Its well-defined mechanism of action, centered on the competitive inhibition of substrate binding, leads to a cascade of cellular events culminating in reduced cancer cell proliferation and survival. The experimental protocols provided herein offer a robust framework for researchers to investigate the multifaceted effects of UNC0379 and to further explore its therapeutic potential. As our understanding of the epigenetic regulation of cellular processes continues to grow, the utility of specific chemical probes like UNC0379 will undoubtedly expand, paving the way for novel therapeutic strategies in oncology and beyond.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

UNC0379 TFA and SETD8: A Technical Guide to Substrate Competition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core interaction between the selective inhibitor UNC0379 TFA and the lysine (B10760008) methyltransferase SETD8. We delve into the mechanism of substrate competition, present key quantitative data, detail experimental protocols, and visualize the complex signaling pathways involved. This document serves as a comprehensive resource for professionals engaged in epigenetic research and drug discovery.

Introduction to SETD8 and its Inhibition by UNC0379

SETD8, also known as KMT5A, is a crucial enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[1][2] This epigenetic mark is integral to a variety of cellular processes, including DNA replication, DNA damage response, cell cycle regulation, and transcriptional modulation.[1][3] Beyond its role in histone modification, SETD8 also methylates several non-histone proteins, notably the tumor suppressor p53 and the proliferating cell nuclear antigen (PCNA).[4][5][6] The methylation of p53 at lysine 382 (p53K382me1) by SETD8 can suppress its transcriptional activation of target genes, thereby impacting apoptosis and cell cycle control.[4][6]

UNC0379 is a first-in-class, selective, and substrate-competitive small molecule inhibitor of SETD8.[4][7] Its mechanism of action is distinct from cofactor-competitive inhibitors, as it directly competes with the peptide substrate for binding to the enzyme's active site.[4][8] This competitive inhibition is non-competitive with respect to the cofactor S-adenosyl-L-methionine (SAM).[4][8] The trifluoroacetic acid (TFA) salt of UNC0379 is commonly used in research settings.

Quantitative Analysis of UNC0379-SETD8 Interaction

The potency and binding affinity of UNC0379 for SETD8 have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of UNC0379 against SETD8

| Parameter | Value | Assay Type | Reference |

| IC50 | ~1.2 nM | HTRF Assay (recombinant SETD8, H4 peptide substrate) | [7] |

| IC50 | 7.3 ± 1.0 µM | Radioactive Methyltransferase Assay (³H-SAM) | [4] |

| IC50 | 9.0 µM | Microfluidic Capillary Electrophoresis (MCE) Assay | [4] |

| IC50 | 7.9 µM | Cell-free assay | [7] |

| Ki | ~0.5 nM | Kinetic Analysis | [7] |

| Kd | 18.3 µM | - | [9][10] |

Table 2: Cellular Activity of UNC0379

| Cell Line(s) | Effect | Concentration(s) | Duration | Reference |

| HeLa, A549 | Dose-dependent reduction of H4K20me1 | 0.1 - 10 µM | 24 hours | [7] |

| HGSOC cells | Inhibition of cell proliferation | 1 - 10 µM | 9 days | [9] |

| HGSOC cells | Increased percentage of cells in sub-G1 phase | 10 µM | 96 hours | [9] |

| Neuroblastoma cells | Activation of p53 and induction of p53-dependent cell death | - | - | [11] |

| Endometrial cancer cells | Attenuated cell proliferation and promoted apoptosis | - | - | [5] |

| Glioblastoma cells | Blocked cell proliferation, induced DNA damage | 5 µM | 48 hours | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between UNC0379 and SETD8.

Radioactive Methyltransferase Assay for IC50 Determination

Objective: To determine the concentration of UNC0379 required to inhibit 50% of SETD8 enzymatic activity using a radioactive assay.

Materials:

-

Recombinant SETD8 enzyme

-

Histone H4 peptide substrate (e.g., H4 1-21)

-

S-adenosyl-L-[³H]-methionine (³H-SAM)

-

UNC0379

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

Scintillation cocktail

-

Filter paper and scintillation counter

Procedure:

-

Prepare a serial dilution of UNC0379 in the assay buffer.

-

In a reaction plate, add the SETD8 enzyme, H4 peptide substrate, and varying concentrations of UNC0379.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and washing away unincorporated ³H-SAM.

-

Add scintillation cocktail to the filter paper.

-

Measure the amount of incorporated ³H on the peptide substrate using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of UNC0379 concentration to determine the IC50 value.[4]

Mechanism of Action (MOA) Studies

Objective: To determine if UNC0379 is competitive with the peptide substrate or the cofactor SAM.

Procedure:

-

Perform the radioactive methyltransferase assay as described above.

-

Substrate Competition: Keep the concentration of ³H-SAM constant and vary the concentration of the H4 peptide substrate. For each peptide concentration, determine the IC50 value of UNC0379. A linear increase in IC50 values with increasing peptide concentration indicates substrate competition.[4]

-

Cofactor Competition: Keep the concentration of the H4 peptide substrate constant and vary the concentration of SAM. Determine the IC50 value of UNC0379 at each SAM concentration. If the IC50 values remain constant, it indicates that the inhibitor is non-competitive with the cofactor.[4]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To directly measure the binding affinity (Kd) of UNC0379 to SETD8.

Materials:

-

Recombinant SETD8 protein

-

UNC0379

-

ITC instrument

-

Buffer (e.g., PBS)

Procedure:

-

Dialyze the SETD8 protein extensively against the ITC buffer.

-

Dissolve UNC0379 in the same buffer.

-

Load the SETD8 solution into the sample cell of the ITC instrument.

-

Load the UNC0379 solution into the injection syringe.

-

Perform a series of injections of UNC0379 into the SETD8 solution while monitoring the heat changes.

-

Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[4][13]

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts of UNC0379's mechanism and the signaling pathways affected by SETD8 inhibition.

Caption: Mechanism of SETD8 inhibition by UNC0379.

Caption: SETD8 signaling pathways and the effect of UNC0379.

Caption: Workflow for characterizing UNC0379's interaction with SETD8.

Conclusion

UNC0379 stands as a pivotal tool for investigating the biological functions of SETD8. Its substrate-competitive mechanism offers a distinct advantage for probing the specific roles of substrate binding in cellular processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the SETD8 pathway in various diseases, including cancer.[7][9][11] The continued exploration of SETD8 inhibitors like UNC0379 holds significant promise for the development of novel epigenetic therapies.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

UNC0379: A Technical Guide to its Impact on H4K20 Monomethylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of UNC0379 on the monomethylation of Histone H4 at Lysine (B10760008) 20 (H4K20me1). UNC0379 is a selective and substrate-competitive small molecule inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A), the sole enzyme responsible for H4K20 monomethylation in multicellular organisms.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular effects, detailed experimental protocols, and the broader implications for signaling pathways involving H4K20me1.

Core Mechanism of Action

UNC0379 functions as a potent and selective inhibitor of SETD8.[1][3] It distinguishes itself by being a substrate-competitive inhibitor, meaning it competes with the histone H4 peptide for binding to the enzyme's active site.[1][4] This is in contrast to many other methyltransferase inhibitors that compete with the cofactor S-adenosyl-l-methionine (SAM).[1][4] This specific mechanism of action contributes to its high selectivity for SETD8 over other methyltransferases.[1]

The inhibition of SETD8 by UNC0379 leads to a dose-dependent reduction in the levels of H4K20me1 in cells.[5][6][7] H4K20 monomethylation is a critical epigenetic mark involved in a variety of cellular processes, including DNA damage response, cell cycle progression, chromatin compaction, and transcriptional regulation.[2][8][9] Consequently, the modulation of H4K20me1 levels by UNC0379 has significant downstream effects on cellular function and fate.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of UNC0379 from various biochemical and cellular assays.

Table 1: Biochemical Activity of UNC0379 against SETD8

| Assay Type | Parameter | Value | Reference |

| Radioactive Methyl Transfer Assay | IC50 | 7.3 µM | [3][10] |

| MCE Assay | IC50 | 9.0 µM | [10] |

| HTRF-based Assay (recombinant SETD8) | IC50 | ~1.2 nM | [5] |

| Isothermal Titration Calorimetry (ITC) | K D | 18.3 ± 3.2 µM | [1][11] |

| Surface Plasmon Resonance (SPR) | K D | 36.0 ± 2.3 µM | [1] |

| Fluorescence Polarization (FP) Peptide Displacement | IC50 | 37.7 ± 7.2 µM | [1] |

Table 2: Cellular Activity of UNC0379

| Cell Line | Assay | Parameter | Value | Treatment Conditions | Reference |

| Neuroblastoma (SY5Y, NGP) | Ex-vivo tumorigenicity | --- | Decreased tumor growth | Not specified | [10] |

| High-Grade Serous Ovarian Cancer (HGSOC) | Cell Growth | --- | Prevents growth | 1–10 µM, 9 days | [5][11] |

| HGSOC | Cell Cycle | --- | Increase in sub-G1 phase | 10 µM, 96 h | [5][11] |

| HeLa, A549 | H4K20me1 levels | --- | >90% reduction | 5 µM, 24 h | [5] |

| HeLa | Cell Proliferation | IC50 | ~5.6 µM | 72 h | [5] |

| A549 | Cell Proliferation | IC50 | ~6.2 µM | 72 h | [5] |

| OVCAR3 (HGSOC) | Cell Viability | IC50 | ~2.8 µM | 72 h | [5] |

| SKOV3 (HGSOC) | Cell Viability | IC50 | ~3.5 µM | 72 h | [5] |

| Endometrial Cancer (HEC50B) | Cell Viability | IC50 | 576 nM | 4 days | [6] |

| Endometrial Cancer (ISHIKAWA) | Cell Viability | IC50 | 2540 nM | 4 days | [6] |

| HGSOC Cell Lines (various) | Cell Viability | IC50 | 0.39 to 3.20 µM | 9 days | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by UNC0379 and a typical experimental workflow for its evaluation.

Caption: UNC0379 inhibits SETD8, blocking H4K20 monomethylation.

Caption: Experimental workflow for assessing UNC0379's cellular effects.

Detailed Experimental Protocols

In Vitro SETD8 Inhibition Assay (Radiometric)

This protocol is adapted from methodologies used to determine the IC50 of methyltransferase inhibitors.

-

Reagents and Buffers:

-

Recombinant human SETD8 enzyme.

-

Histone H4 peptide (1-21) substrate.

-

[³H]-S-adenosyl-l-methionine (SAM).

-

Assay Buffer: 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20.[3]

-

UNC0379 stock solution in DMSO.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of UNC0379 in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add 2.5 µL of the diluted UNC0379 solution.[3]

-

Add 20 µL of a solution containing 50 nM SETD8 and 2 µM H4 peptide in assay buffer.[3]

-

Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 2.5 µL of 150 µM [³H]-SAM in assay buffer.[3]

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding an appropriate quenching solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular H4K20me1 Level Assessment by Western Blot

This protocol outlines the steps to measure changes in H4K20me1 levels in cells treated with UNC0379.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HeLa, A549, OVCAR3) in appropriate media and conditions.[5]

-

Seed cells in 6-well plates and allow them to adhere for 24 hours.[5]

-

Treat cells with varying concentrations of UNC0379 (e.g., 0.1-10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24, 48, or 96 hours).[5][7]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE (e.g., 15% gel for histones) and transfer them to a PVDF membrane.[5]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

-

Incubate the membrane with primary antibodies against H4K20me1 and a loading control (e.g., total Histone H4 or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative change in H4K20me1 levels, normalized to the loading control.

-

Conclusion

UNC0379 is a valuable chemical probe for studying the role of SETD8 and H4K20 monomethylation in various biological contexts. Its selectivity and substrate-competitive mechanism of action make it a powerful tool for dissecting the downstream consequences of inhibiting this specific epigenetic mark. The provided data and protocols serve as a foundational resource for researchers and drug development professionals aiming to investigate or target the SETD8-H4K20me1 axis in their studies. Further research into the therapeutic potential of UNC0379 and similar inhibitors is warranted, particularly in oncology and other diseases where SETD8 and H4K20me1 are implicated.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Monomethylation of Histone H4-Lysine 20 Is Involved in Chromosome Structure and Stability and Is Essential for Mouse Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Histone H4 Lysine 20 (H4K20) Methylation, Expanding the Signaling Potential of the Proteome One Methyl Moiety at a Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. H4K20me - Wikipedia [en.wikipedia.org]

- 10. tribioscience.com [tribioscience.com]

- 11. medchemexpress.com [medchemexpress.com]

UNC0379 TFA and the DNA Damage Response Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of UNC0379 trifluoroacetate (B77799) (TFA), a selective, substrate-competitive inhibitor of the histone methyltransferase SETD8 (also known as KMT5A). We delve into the critical role of SETD8 in the DNA damage response (DDR) pathway, specifically its function in monomethylating histone H4 at lysine (B10760008) 20 (H4K20me1), a crucial epigenetic mark for the recruitment of DNA repair proteins. This guide details the mechanism of action of UNC0379, presents quantitative data on its activity, and provides comprehensive experimental protocols for studying its effects. Furthermore, we visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams to offer a clear and concise understanding of the molecular interactions and experimental designs.

Introduction: SETD8 and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA damage response (DDR). A key player in the DDR is the protein 53BP1, which is recruited to sites of DNA double-strand breaks (DSBs) to promote repair through the non-homologous end joining (NHEJ) pathway.[1][2] The recruitment of 53BP1 is dependent on specific post-translational modifications on histone proteins surrounding the DNA lesion.

SETD8 is the sole lysine methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[2] This histone mark is a prerequisite for the subsequent di- and tri-methylation of H4K20, which creates a binding site for 53BP1.[1] By catalyzing the initial H4K20me1 modification, SETD8 plays a pivotal role in the initiation of the 53BP1-mediated DNA repair cascade.[3][4] Dysregulation of SETD8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[5]

UNC0379 TFA: A Selective SETD8 Inhibitor

UNC0379 is a potent and selective small molecule inhibitor of SETD8.[6][7] It acts as a substrate-competitive inhibitor, binding to the histone substrate binding pocket of SETD8 and thereby preventing the methylation of H4K20.[7][8] The trifluoroacetate (TFA) salt form of UNC0379 is commonly used in research.

Mechanism of Action

UNC0379 directly inhibits the catalytic activity of SETD8. By blocking the monomethylation of H4K20, UNC0379 prevents the subsequent recruitment of 53BP1 to sites of DNA damage.[1][9] This impairment of the DDR can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells that are highly reliant on efficient DNA repair mechanisms.[5] The cellular effects of UNC0379 are often more pronounced in cancer cells with existing DNA repair deficiencies or high levels of replicative stress.

Quantitative Data

The following tables summarize the quantitative data regarding the activity and effects of UNC0379 from various studies.

Table 1: In Vitro Inhibitory Activity of UNC0379

| Parameter | Value | Assay Type | Reference |

| IC50 for SETD8 | 7.3 µM | Radioactive Methyltransferase Assay | [8][10] |

| IC50 for SETD8 | 9.0 µM | Microfluidic Capillary Electrophoresis | [11] |

| KD for SETD8 | 18.3 µM | Isothermal Titration Calorimetry (ITC) | [10] |

Table 2: Cellular IC50 Values of UNC0379 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| JHOS2 | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |

| JHOS3 | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |

| JHOS4 | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |

| OVCAR3 | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |

| OVCAHO | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |

| OVKATE | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |

| KURAMOCHI | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |

| TYKnu | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |

| HCT116 | Colorectal Cancer | Not specified | [12] |

| HTB-26 | Breast Cancer | 10 - 50 | [12] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [12] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [12] |

| HEC50B | Endometrial Cancer | 0.576 | [13] |

| HEC1B | Endometrial Cancer | Not specified | [13] |

| ISHIKAWA | Endometrial Cancer | 2.540 | [13] |

Table 3: Cellular Effects of UNC0379

| Effect | Cell Line(s) | UNC0379 Concentration | Observation | Reference |

| Inhibition of 53BP1 foci formation | U2OS | 10 µM | Significant reduction in IR-induced 53BP1 foci | [14] |

| Induction of γ-H2AX foci | LN-18, U251 | 5 µM | Increased number of γ-H2AX foci, indicating DNA damage | [5] |

| Cell Cycle Arrest | HGSOC cells | 10 µM | Increase in the proportion of sub-G1 phase cells | [10] |

| Cell Cycle Arrest | Endometrial cancer cells | Varied | Increased proportion of cells in the sub-G1 phase | [13] |

| Apoptosis Induction | SiHa, CaSki | Varied | Increased cisplatin-induced apoptosis | [9] |

| Inhibition of NHEJ | SiHa, CaSki | Varied | Reduced efficiency of non-homologous end joining repair | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of UNC0379 on the DNA damage response pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of UNC0379 on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the UNC0379 solutions at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest UNC0379 concentration.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for H4K20me1 and SETD8

This protocol is used to determine the effect of UNC0379 on the levels of H4K20me1 and SETD8 protein.

-

Cell Lysis: Treat cells with UNC0379 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against H4K20me1 (e.g., 1:1000 dilution) and SETD8 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody such as β-actin or total Histone H4 should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunofluorescence for γ-H2AX and 53BP1 Foci Formation

This protocol is used to visualize and quantify DNA damage (γ-H2AX foci) and the recruitment of 53BP1 to DNA damage sites.

-

Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat the cells with UNC0379 and/or a DNA damaging agent (e.g., ionizing radiation).

-

Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block the cells with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against γ-H2AX (e.g., 1:500 dilution) and/or 53BP1 (e.g., 1:500 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594, 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software such as ImageJ.

Chromatin Immunoprecipitation (ChIP) for 53BP1

This protocol is used to determine the association of 53BP1 with specific DNA regions.

-

Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. The optimal sonication conditions (e.g., power, duration, number of cycles) need to be determined empirically for each cell type and sonicator.[15][16]

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an antibody against 53BP1 or a control IgG.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

qPCR Analysis: Quantify the amount of specific DNA sequences in the immunoprecipitated DNA by quantitative PCR (qPCR) using primers for target and control genomic regions.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with UNC0379 for the desired duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software.

Clonogenic Survival Assay

This assay assesses the long-term effect of UNC0379 on the ability of single cells to form colonies.[17][18][19]

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells seeded should be optimized for each cell line to yield a countable number of colonies in the control wells.

-

Compound Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of UNC0379.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixing and Staining: After the incubation period, wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1. SETD8-mediated DNA damage response pathway and the inhibitory action of this compound.

Figure 2. Experimental workflow for Western Blotting analysis.

Figure 3. Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

This compound is a valuable research tool for investigating the role of SETD8 and H4K20 monomethylation in the DNA damage response and other cellular processes. Its ability to selectively inhibit SETD8 provides a powerful approach to dissect the downstream consequences of impaired H4K20me1-dependent signaling. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the therapeutic potential of targeting the SETD8-mediated DNA damage response pathway in cancer and other diseases. Further research into the synergistic effects of UNC0379 with other DNA damaging agents or DDR inhibitors holds promise for the development of novel anti-cancer strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Roles for the methyltransferase SETD8 in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles for the methyltransferase SETD8 in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. selleckchem.com [selleckchem.com]

- 9. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. amsbio.com [amsbio.com]

- 12. researchgate.net [researchgate.net]

- 13. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. med.uio.no [med.uio.no]

- 16. encodeproject.org [encodeproject.org]

- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. creative-bioarray.com [creative-bioarray.com]

The Role of UNC0379 TFA in p53 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and implications of UNC0379 trifluoroacetate (B77799) (TFA) in the context of p53 signaling. UNC0379 is a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A), a key enzyme in epigenetic regulation and cancer biology.[1][2][3] This document provides a comprehensive overview of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to SETD8 and its Role in p53 Regulation

SETD8 is the sole known methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a modification implicated in DNA damage response and cell cycle control.[2][4] Beyond its role in histone modification, SETD8 also targets non-histone proteins, including the tumor suppressor p53.[5] Specifically, SETD8 monomethylates p53 at lysine 382 (p53K382me1), a post-translational modification that represses p53's transcriptional activity and promotes its proteasomal degradation.[6] Upregulation of SETD8 has been observed in various cancers, including high-risk neuroblastoma, glioblastoma, and high-grade serous ovarian cancer, often correlating with poor prognosis.[6][7][8] This makes SETD8 an attractive therapeutic target for cancer intervention.

UNC0379 TFA: A Selective SETD8 Inhibitor

UNC0379 is a potent and selective small molecule inhibitor of SETD8.[2][4] It acts as a substrate-competitive inhibitor, meaning it competes with the peptide substrate for binding to the enzyme's active site.[2][9] The trifluoroacetate salt form, this compound, is commonly used in research settings. By inhibiting SETD8, UNC0379 prevents the methylation of both histone and non-histone targets, including p53.

Mechanism of Action: UNC0379 and the Activation of p53 Signaling

The primary mechanism by which UNC0379 impacts p53 signaling is through the inhibition of SETD8-mediated p53 methylation. This leads to the stabilization and activation of p53. The activated p53 can then transcriptionally regulate its downstream target genes, such as CDKN1A (encoding p21), which leads to cell cycle arrest, and pro-apoptotic genes like PUMA and NOXA, inducing apoptosis.[10] This reactivation of the p53 pathway is a key therapeutic strategy in cancers with wild-type p53 that is otherwise suppressed.[6][11]

In p53-proficient cancer cells, treatment with UNC0379 has been shown to induce a G1/S cell cycle arrest, while in p53-deficient cells, it can lead to a G2/M arrest.[7] This suggests that while the p53 pathway is a major mediator of UNC0379's effects, other p53-independent mechanisms may also contribute to its anti-cancer activity.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on UNC0379.

Table 1: In Vitro Potency of UNC0379

| Parameter | Value | Assay Type | Source |

| IC50 vs. SETD8 | 7.3 ± 1.0 µM | Radioactive Methyltransferase Assay | [2] |

| IC50 vs. SETD8 | 9.0 µM | Microfluidic Capillary Electrophoresis | [2] |

| KD vs. SETD8 | 18.3 ± 3.2 µM | Isothermal Titration Calorimetry (ITC) | [4] |

| KD vs. SETD8 | 36.0 ± 2.3 µM | Surface Plasmon Resonance (SPR) | [4] |

Table 2: Cellular Activity of UNC0379 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Assay Duration | Source |

| HGSOC cells | High-Grade Serous Ovarian Cancer | 0.39 to 3.20 µM | 9 days | [1][3] |

| Glioblastoma cells | Glioblastoma | ~5 µM | 48-72 hours | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of UNC0379 in p53 signaling.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of UNC0379 on the proliferation of glioblastoma cell lines.[7]

-

Cell Seeding: Seed glioblastoma cells (e.g., U87MG, LN-18) in 96-well plates at a density of 5 x 10³ cells per well.

-

Drug Treatment: After 24 hours of incubation to allow for cell adherence, treat the cells with varying concentrations of UNC0379 (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Western Blot Analysis for p53 and Downstream Targets

This protocol is a standard method to assess changes in protein expression levels following UNC0379 treatment.

-

Cell Lysis: Plate cells in 6-well plates and treat with UNC0379 or DMSO. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, H4K20me1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of UNC0379 on cell cycle distribution.[8]

-

Cell Treatment and Harvesting: Treat cells with UNC0379 or DMSO for the desired duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Epigenetic siRNA and Chemical Screens Identify SETD8 Inhibition as a Therapeutic Strategy for p53 Activation in High-Risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cellular Targets of UNC0379 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets of UNC0379 TFA, a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a chemical probe and potential therapeutic agent. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Core Cellular Target: SETD8 (KMT5A)

This compound has been identified as a first-in-class, substrate-competitive inhibitor of SETD8, also known as KMT5A.[1] SETD8 is the sole known lysine methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[2][3] This epigenetic modification plays a crucial role in various fundamental cellular processes, including the regulation of gene expression, DNA replication, cell cycle control, and the DNA damage response.[3][4]

The mechanism of action of UNC0379 is distinct from S-adenosylmethionine (SAM)-competitive inhibitors. It binds to the histone H4 substrate binding pocket of SETD8, thereby preventing the peptide substrate from accessing the enzyme's active site.[1][2] This substrate-competitive inhibition is a key characteristic of UNC0379's interaction with SETD8.[2][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity for SETD8 and its inhibitory activity in both biochemical and cellular assays.

Table 1: Biochemical Activity of UNC0379 against SETD8

| Parameter | Value | Assay Type | Reference |

| IC50 | 7.3 µM | Cell-free assay | [5][6] |

| IC50 | 7.9 µM | Cell-free assay | [1] |

| Kd | 18.3 µM | Isothermal Titration Calorimetry (ITC) | [1][7] |

Table 2: Cellular Activity of UNC0379 in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines

| Cell Line | IC50 (µM) | Assay Duration | Reference |

| JHOS2 | 0.39 - 3.20 | 9 days | [7] |

| JHOS3 | 0.39 - 3.20 | 9 days | [7] |

| JHOS4 | 0.39 - 3.20 | 9 days | [7] |

| OVCAR3 | 0.39 - 3.20 | 9 days | [7] |

| OVCAHO | 0.39 - 3.20 | 9 days | [7] |

| OVKATE | 0.39 - 3.20 | 9 days | [7] |

| KURAMOCHI | 0.39 - 3.20 | 9 days | [7] |

| TYKnu | 0.39 - 3.20 | 9 days | [7] |

Signaling Pathways Modulated by this compound

By inhibiting SETD8, UNC0379 modulates downstream signaling pathways that are dependent on H4K20 monomethylation. The primary pathway affected is the DNA damage response.

In the context of DNA double-strand breaks, SETD8 is recruited to the damage sites where it catalyzes the monomethylation of H4K20. This H4K20me1 mark is essential for the recruitment of the DNA repair protein 53BP1, which acts as a scaffold to facilitate efficient DNA repair and checkpoint activation.[3] UNC0379, by inhibiting SETD8, is expected to disrupt this critical DNA damage response pathway. Furthermore, SETD8 can also methylate non-histone proteins like Proliferating Cell Nuclear Antigen (PCNA), and inhibition by UNC0379 can lead to PCNA degradation, which is required for DNA virus replication.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the interaction of UNC0379 with its cellular target.

In Vitro SETD8 Inhibition Assay (Microfluidic Capillary Electrophoresis)

This assay is used to determine the IC50 value of UNC0379 against SETD8.

Workflow Diagram:

Protocol:

-

Compound Preparation: UNC0379 is solubilized in 100% DMSO to a stock concentration of 10 mM. A 3-fold serial dilution is performed to generate a 10-point concentration range.[5]

-

Reaction Setup:

-

Dilute the compounds 10-fold in 1x assay buffer (20 mM Tris, pH 8.0, 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20).[5]

-

In a 384-well plate, add 2.5 µL of the diluted compound.

-

Add 20 µL of a cocktail containing 50 nM SETD8 and 2 µM of the TW21 peptide substrate in 1x assay buffer.[5]

-

Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.[5]

-

-

Reaction Initiation and Termination:

-

Initiate the methyltransferase reaction by adding 2.5 µL of 150 µM SAM in 1x assay buffer.[5] For 100% inhibition controls, add 1x assay buffer without SAM.

-

Allow the reaction to proceed for 120 minutes at room temperature.[5]

-

Terminate the reaction by adding 35 µL of 0.08 ng/µL Endo-LysC protease solution.[5] Incubate for an additional 1 hour.

-

-

Data Acquisition and Analysis:

-

The plate is read on a Caliper Life Sciences EZ reader II.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (Kd) of UNC0379 to SETD8.

Logical Relationship Diagram:

Protocol:

-

Sample Preparation: Prepare solutions of purified SETD8 protein and UNC0379 in the same buffer to minimize heat of dilution effects.

-

Instrument Setup: Load the SETD8 solution into the sample cell of the ITC instrument and the UNC0379 solution into the injection syringe.

-

Titration: A series of small, sequential injections of UNC0379 are made into the SETD8 solution while the heat change associated with each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of UNC0379 to SETD8. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding.

Conclusion

This compound is a valuable chemical tool for studying the biological functions of SETD8. Its well-characterized, substrate-competitive mechanism of action and its demonstrated cellular activity make it a potent and selective inhibitor. This guide provides foundational information to aid researchers in designing and interpreting experiments aimed at further elucidating the role of SETD8 in health and disease, and in exploring the therapeutic potential of its inhibition.

References

- 1. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]

- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Inhibition of the SET8 Pathway Ameliorates Lung Fibrosis Even Through Fibroblast Dedifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]

UNC0379 TFA: A Comprehensive Technical Guide to its Application as a Chemical Probe for SETD8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of UNC0379 trifluoroacetate (B77799) (TFA), a potent and selective small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). SETD8 is the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1), a critical epigenetic modification implicated in a spectrum of cellular processes including DNA replication and repair, cell cycle control, and gene transcription.[1][2] Dysregulation of SETD8 activity has been linked to various pathologies, most notably cancer, making it a compelling target for therapeutic intervention.[3][4] UNC0379 has emerged as an invaluable chemical probe for elucidating the multifaceted biological roles of SETD8. This document details the biochemical and cellular characteristics of UNC0379, provides comprehensive experimental protocols for its use, and explores its application in dissecting SETD8-mediated signaling pathways.

Introduction to SETD8 and UNC0379

SETD8 is a SET domain-containing protein that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 20 on histone H4.[1][2] Beyond its canonical histone substrate, SETD8 has been shown to methylate several non-histone proteins, including the tumor suppressor p53 and the proliferating cell nuclear antigen (PCNA), thereby expanding its regulatory influence.[1][2] The diverse functions of SETD8 underscore the need for specific chemical tools to investigate its biological functions and therapeutic potential.

UNC0379 is the first-in-class, selective, and substrate-competitive inhibitor of SETD8.[2][5] Unlike SAM-competitive inhibitors, UNC0379 binds to the peptide substrate binding pocket of SETD8, preventing the enzyme from engaging with its targets.[2][5] This distinct mechanism of action contributes to its high selectivity over other methyltransferases.[2][5]

Biochemical and Cellular Activity of UNC0379

The potency and selectivity of UNC0379 have been extensively characterized through a battery of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of UNC0379 against SETD8

| Assay Type | Parameter | Value (µM) | Reference |

| Radioactive Methyl Transfer Assay | IC₅₀ | 7.3 ± 1.0 | [5] |

| Microfluidic Capillary Electrophoresis (MCE) | IC₅₀ | 9.0 | [6] |

| Isothermal Titration Calorimetry (ITC) | K_D_ | 18.3 ± 3.2 | [2][5] |

| Surface Plasmon Resonance (SPR) | K_D_ | 36.0 ± 2.3 | [2][5] |

Table 2: Cellular Activity of UNC0379

| Cell Line | Assay | Parameter | Value (µM) | Incubation Time | Reference |

| High-Grade Serous Ovarian Cancer (HGSOC) cells | Cell Viability | IC₅₀ | 0.39 - 3.20 | 9 days | [7][8] |

| Multiple Myeloma Cell Lines (HMCLs) | Cell Growth | IC₅₀ | 1.25 - 6.3 | Not Specified | [3] |

| Endometrial Cancer Cells | Cell Proliferation | IC₅₀ | 0.576 - 2.54 | 4 days | [4] |

| HEK293T | Not Specified | Concentration Used | 10 | 24 h | [9] |

| HGSOC cells | Apoptosis Induction | Concentration Used | 10 | 96 h | [7][8] |

Table 3: Selectivity Profile of UNC0379

| Methyltransferase | IC₅₀ (µM) | Reference |

| SETD8 | 7.3 | [5] |

| 14 Other Methyltransferases (including G9a and GLP) | > 100 | [2][5] |

| PRC2 | > 50 | [2][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving UNC0379.

Biochemical Inhibition Assay: Microfluidic Capillary Electrophoresis (MCE)

This assay monitors the inhibition of SETD8 methyltransferase activity by measuring the decrease in methylation of a labeled peptide substrate.

Materials:

-

SETD8 enzyme

-

TW21 peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

UNC0379

-

Assay Buffer: 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20

-

Endo-LysC protease solution

-

384-well polypropylene (B1209903) plates

Procedure:

-

Prepare a 10-point, 3-fold serial dilution of UNC0379 in 100% DMSO, with the highest concentration at 3 mM.

-

Dilute the compound solutions 10-fold in assay buffer.

-

Transfer 2.5 µL of the diluted compound to a 384-well assay plate.

-

Add 20 µL of a solution containing 50 nM SETD8 and 2 µM TW21 peptide in assay buffer to each well.

-

Incubate the plate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of 150 µM SAM in assay buffer. For 100% inhibition controls, add assay buffer instead of SAM.

-

Allow the reaction to proceed for 120 minutes at room temperature.

-

Terminate the reaction by adding 35 µL of 0.08 ng/µL Endo-LysC protease solution.

-

Incubate for an additional 60 minutes at room temperature.

-

Analyze the plate on a Caliper Life Sciences EZ reader II.

-

Determine IC₅₀ values using appropriate software.[9]

Cellular Assay: Western Blot for H4K20me1 Inhibition

This protocol details the detection of changes in global H4K20 monomethylation levels in cells treated with UNC0379.

Materials:

-

Cell line of interest (e.g., HGSOC cells)

-

UNC0379

-

Cell lysis buffer

-

Primary antibodies: anti-H4K20me1, anti-Actin (or other loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere.

-

Treat cells with varying concentrations of UNC0379 (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for the desired duration (e.g., 72-96 hours).

-

Harvest cells and lyse them in cell lysis buffer.

-

Determine protein concentration using a standard protein assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies against H4K20me1 and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.[10]

Signaling Pathways and Mechanisms

UNC0379 has been instrumental in delineating the role of SETD8 in various signaling pathways, particularly those related to cancer biology and the DNA damage response.

SETD8 and the p53 Signaling Pathway

SETD8 directly monomethylates the tumor suppressor p53 at lysine 382 (p53K382me1), which leads to the suppression of p53-mediated transcriptional activation of its target genes.[1][4] Inhibition of SETD8 by UNC0379 prevents this methylation event, thereby activating the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4][11]

Caption: UNC0379 inhibits SETD8, leading to p53 activation.

SETD8 in DNA Damage Response

SETD8-mediated H4K20me1 is a crucial early event in the DNA damage response (DDR).[1] This modification facilitates the recruitment of the checkpoint protein 53BP1 to sites of DNA double-strand breaks, which is essential for efficient DNA repair.[1][12]

References

- 1. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. amsbio.com [amsbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of SETD8 in Cellular Regulation and its Inhibition by UNC0379 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SETD8, also known as KMT5A, is a crucial lysine (B10760008) methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a key epigenetic mark in chromatin regulation.[1][2] Beyond its role in histone modification, SETD8 also targets non-histone proteins such as p53 and Proliferating Cell Nuclear Antigen (PCNA), thereby influencing a multitude of critical cellular processes including cell cycle progression, DNA damage response, and transcriptional regulation.[2][3][4] Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][5] This technical guide provides an in-depth overview of the biological functions of SETD8 and the inhibitory effects of UNC0379 TFA, a selective, substrate-competitive small molecule inhibitor. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and drug development efforts targeting SETD8.

Biological Functions of SETD8

SETD8 is a unique enzyme, being the sole methyltransferase known to catalyze the monomethylation of H4K20 in mammals.[1][6] This singular activity, along with its methylation of other key cellular proteins, places SETD8 at the nexus of several fundamental biological pathways.

Cell Cycle Regulation

The expression and activity of SETD8 are tightly regulated throughout the cell cycle. Its levels are highest during the G2/M and early G1 phases and nearly absent during the S phase.[1] This fluctuation is critical for proper cell cycle progression. At the G1/S transition, SETD8 is targeted for proteasomal degradation, a necessary step for the initiation of DNA replication.[1][3] Disruption of this process, and the subsequent loss of H4K20me1, leads to defects in cell cycle progression and chromatin condensation.[4]

DNA Damage Response (DDR)

SETD8 plays a pivotal role in the cellular response to DNA damage.[7] Following DNA double-strand breaks, SETD8 is recruited to the damage sites, leading to an increase in H4K20me1.[3] This modification is essential for the recruitment of the DNA damage checkpoint protein 53BP1, which acts as a scaffold for other repair proteins, facilitating efficient DNA repair and checkpoint activation.[1] Consequently, depletion of SETD8 results in increased genomic instability and sensitivity to genotoxic agents.[1]

Transcriptional Regulation

The role of H4K20me1 in transcription is complex, with evidence suggesting its involvement in both gene activation and repression.[1] SETD8-mediated methylation can influence chromatin structure, thereby modulating the accessibility of DNA to the transcriptional machinery. Furthermore, SETD8 can be recruited to specific gene promoters to regulate their expression. For instance, it is involved in the Wnt/β-catenin signaling pathway, where it is recruited to regulate the transcription of Wnt-activated genes.[1]

Non-Histone Protein Methylation

SETD8's substrate scope extends beyond histones, encompassing critical cellular proteins like p53 and PCNA.[2][4]

-

p53: SETD8 monomethylates the tumor suppressor protein p53 at lysine 382 (p53K382me1).[1] This modification has been shown to suppress the transcriptional activity of p53, thereby downregulating apoptosis.[4] This positions SETD8 as a potential negative regulator of p53's tumor-suppressive functions.

-

PCNA: SETD8 also monomethylates PCNA, a key protein in DNA replication and repair.[3] This methylation stabilizes PCNA by inhibiting its polyubiquitination, enhancing its interaction with other replication factors and promoting cancer cell proliferation.[6]

This compound: A Selective Inhibitor of SETD8

UNC0379 is a first-in-class, selective, and substrate-competitive inhibitor of SETD8.[6][8] Its trifluoroacetic acid (TFA) salt is commonly used in research. UNC0379 binds to the peptide substrate binding pocket of SETD8, preventing the enzyme from accessing its substrates.[8] This mechanism of action is distinct from cofactor (SAM)-competitive inhibitors.[6]

Quantitative Inhibition Data

The inhibitory potency of UNC0379 against SETD8 has been characterized in various assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 | 7.3 μM | Radioactive Methyl Transfer Assay | Cell-free | [9][10] |

| IC50 | 9.0 μM | Microfluidic Capillary Electrophoresis (MCE) Assay | Cell-free | [11] |

| IC50 | ~1.2 nM | HTRF-based Assay | Recombinant SETD8 | [8] |

| IC50 | 0.39 - 3.20 µM | Cell Proliferation Assay | High-Grade Serous Ovarian Cancer (HGSOC) cells | [10][12] |

| IC50 | 576 nM - 2540 nM | Cell Proliferation Assay | Endometrial Cancer Cells | [13] |

| Ki | ~0.5 nM | Kinetic Analysis | Recombinant SETD8 | [8] |

| KD | 18.3 μM | Isothermal Titration Calorimetry (ITC) | Cell-free | [11][12] |

| KD | 36.0 μM | Surface Plasmon Resonance (SPR) | Cell-free | [11] |

Cellular Effects of SETD8 Inhibition by this compound

In cellular contexts, UNC0379 treatment leads to a variety of effects consistent with the known functions of SETD8:

-

Reduced H4K20me1 levels: Treatment of cells with UNC0379 leads to a dose-dependent decrease in the global levels of H4K20 monomethylation.[13]

-

Induction of Apoptosis: By inhibiting SETD8, UNC0379 can enhance the expression of pro-apoptotic genes, leading to programmed cell death in cancer cells.[13][14]

-

Cell Cycle Arrest: Inhibition of SETD8 by UNC0379 can cause cell cycle arrest, particularly in the sub-G1 phase, indicative of apoptosis.[10][12]

-

Inhibition of Cancer Cell Proliferation: UNC0379 has been shown to inhibit the growth of various cancer cell lines, including those from ovarian, endometrial, and lung cancers.[8][12][13]

-

Repression of DNA Virus Replication: UNC0379 has been identified as an inhibitor of multiple DNA viruses by targeting the host factor SETD8, which is required for viral DNA replication through its interaction with PCNA.[15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of SETD8 by this compound.

In Vitro SETD8 Inhibition Assay (Radioactive Methyl Transfer)

Objective: To determine the IC50 value of UNC0379 against SETD8 enzymatic activity.

Materials:

-

Recombinant human SETD8 enzyme

-

Histone H4 peptide (1-24) substrate

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

Scintillation cocktail

-

Filter paper and scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction plate, add the assay buffer, SETD8 enzyme, and the histone H4 peptide substrate.

-

Add the diluted UNC0379 or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [3H]-SAM.

-

Place the filter paper in a scintillation vial with scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each UNC0379 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H4K20me1 Western Blot Analysis

Objective: To assess the effect of UNC0379 on the levels of H4K20 monomethylation in cells.

Materials:

-

Cell line of interest (e.g., HeLa, HEC1B)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H4K20me1, anti-total Histone H4 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-